9-OxoOTrE

Description

This compound is a natural product found in Isatis tinctoria with data available.

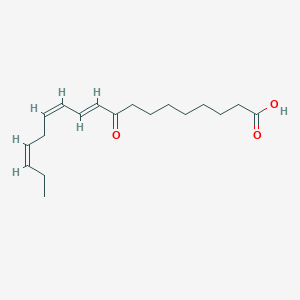

Structure

3D Structure

Properties

IUPAC Name |

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDMUPTZYZIGR-CUHSZNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-OxoOTrE chemical structure and properties

An In-Depth Technical Guide to 9-OxoOTrE (9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid)

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound) is an oxidized fatty acid, classified as an oxylipin, that has garnered significant interest within the scientific community.[1] Oxylipins are derived from the metabolism of polyunsaturated fatty acids and are involved in a variety of physiological and pathological processes. This compound is specifically formed from the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE) and has demonstrated notable biological activities, including antimicrobial and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of an 18-carbon chain with a ketone group at the ninth carbon and three double bonds at the 10th, 12th, and 15th positions, with specific E, Z, Z stereochemistry.[1] This distinct structure is crucial for its biological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | [3] |

| Synonyms | 9-KOTE, 9-KOTrE | [2] |

| CAS Number | 125559-74-2 | [2][4] |

| Molecular Formula | C₁₈H₂₈O₃ | [2][3][4] |

| Molecular Weight | 292.4 g/mol | [2][3] |

| Purity | ≥95% | [2] |

| Formulation | A solution in ethanol | [2] |

| UV max (λmax) | 279 nm | [2][5] |

| Solubility (DMF) | 50 mg/ml | [2] |

| Solubility (DMSO) | 50 mg/ml | [2] |

| Solubility (Ethanol) | 50 mg/ml | [2] |

| Solubility (PBS, pH 7.2) | 1 mg/ml | [2] |

| Storage Temperature | -80°C | [2] |

| Stability | ≥ 2 years | [2] |

| InChI Key | ACHDMUPTZYZIGR-CUHSZNQNSA-N | [2] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and immunomodulatory properties.[1] It has also been shown to possess antimicrobial activity against various plant pathogenic bacteria and fungi.[2]

A key mechanism underlying its anti-inflammatory effects is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. By activating PPARα, this compound can modulate the expression of target genes, leading to a reduction in inflammatory responses.[1] The electrophilic nature of this compound, conferred by its α,β-unsaturated keto group, is believed to be important for this activity.[1]

Caption: this compound activates PPARα, leading to gene expression changes and anti-inflammatory effects.

Synthesis and Experimental Protocols

Biosynthesis

The primary route for the formation of this compound in biological systems is through the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE).[1][2] This conversion can occur either enzymatically, catalyzed by fatty acid dehydrogenases, or non-enzymatically.[1] This process is a key step in the generation of a class of signaling molecules with diverse biological functions.[1]

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

Chemical Synthesis

An efficient chemical synthesis for this compound has been reported, providing a means to obtain this compound for research purposes. While detailed step-by-step protocols are often proprietary or found within specific publications, the general strategy involves the stereoselective construction of the triene system and the introduction of the keto functionality at the C9 position. One published method provides an efficient synthesis for (10E, 12Z,15Z)-9-oxo-octadecatrienoic acid.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique for the purification and quantification of this compound. A reported purity of 97.0% was determined by this method.[5]

Mass Spectrometry (MS): Mass spectrometry is used for the structural confirmation and identification of this compound. The expected mass-to-charge ratio for the deprotonated molecule [M-H]⁻ is 291.3.[5]

Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method to assess the purity of this compound, with reported purities of 100% in some batches.[5]

UV Spectroscopy: The conjugated triene system in this compound gives it a characteristic UV absorbance maximum at 279 nm, which is useful for its detection and quantification.[2][5]

Conclusion

This compound is a biologically active oxylipin with significant potential in the fields of inflammation and immunology research. Its well-defined chemical structure and properties, coupled with its known mechanism of action through PPARα activation, make it an interesting molecule for further investigation and potential therapeutic development. The availability of synthetic routes and established analytical methods will facilitate its continued study. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its role in health and disease.

References

An In-depth Technical Guide to 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE): Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), a plant-derived oxylipin. It details the discovery of this molecule, its known natural occurrences, and its biosynthetic pathway. A significant focus is placed on its biological activities, particularly its role as an antimicrobial agent and as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This document includes detailed experimental protocols for the synthesis, extraction, and analysis of this compound, quantitative data on related compounds in natural sources, and a visual representation of its primary signaling pathway.

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, also known as 9-KOTE or 9-KOTrE, is a member of the oxylipin family, which are bioactive compounds derived from the oxidation of polyunsaturated fatty acids.[1] In plants, these molecules are crucial components of defense signaling pathways, often produced in response to wounding or pathogen attack.[1] this compound, a derivative of α-linolenic acid, has garnered scientific interest due to its antimicrobial properties and its potential role in modulating mammalian lipid metabolism through the activation of PPARα.[1][2] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Synthesis

This compound was identified as a stress metabolite in wounded plants. Its chemical synthesis was efficiently achieved by Koch, Hoskovec, and Boland in 2002. The synthesis involves the regioselective functionalization of α-linolenic acid using lipoxygenases from soybean or tomato under specific pH conditions. The resulting hydroperoxides are then reduced to allylic alcohols, which are subsequently oxidized to yield the configurationally pure ketotrienoic acid.[1]

Natural Sources and Biosynthesis

This compound is a naturally occurring compound in the plant kingdom. It has been reported in Isatis tinctoria and is recognized as a stress-induced metabolite in various wounded plants.[1][3] Its presence has also been detected in tomato (Solanum lycopersicum), mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia).[4]

The biosynthesis of this compound originates from α-linolenic acid, an abundant polyunsaturated fatty acid in plant tissues. The process is initiated by the action of 9-lipoxygenase (9-LOX), which catalyzes the introduction of molecular oxygen to form 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE). Subsequently, 9-HpOTrE is converted to this compound.[1]

Biosynthesis of this compound

Caption: Biosynthesis of this compound from α-linolenic acid.

Quantitative Data in Natural Sources

While specific quantitative data for this compound remains limited in the reviewed literature, comprehensive quantitative analysis has been performed on a closely related structural analog, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), in tomatoes. This data provides a valuable reference for the expected concentration and distribution of similar oxylipins in plant tissues.

Table 1: Quantitative Analysis of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) in Tomato Fruit Tissues.

| Tomato Tissue | Concentration (µg/g fresh weight) |

| Gelatinous Tissue | ~0.002 |

| Sarcocarp Tissue | ~0.1 |

| Peel Tissue | ~0.2 |

Data adapted from a study on 9-oxo-10(E),12(E)-octadecadienoic acid in tomato fruit homogenates under liquid nitrogen. It is presented here as a proxy for this compound due to the lack of specific quantitative data for the latter.[2]

Biological Activity

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of plant pathogenic microorganisms, including both bacteria and fungi.[1] This broad-spectrum activity underscores its role in the plant's defense mechanisms against biotic stressors.

PPARα Agonism and Regulation of Lipid Metabolism

A significant biological function of this compound in mammals is its ability to act as a potent agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose homeostasis. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by this compound in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in an increased catabolism of fatty acids and a subsequent reduction in triglyceride accumulation.[2]

PPARα Signaling Pathway Activated by this compound

Caption: this compound activates PPARα in the nucleus, leading to increased transcription of genes involved in fatty acid metabolism and a reduction in triglyceride levels.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Koch et al. (2002).[1]

-

Enzymatic Hydroperoxidation of α-Linolenic Acid:

-

Dissolve α-linolenic acid in an appropriate buffer solution.

-

Add soybean or tomato lipoxygenase to the solution. The choice of enzyme and pH will determine the regioselectivity of the oxidation.

-

Incubate the reaction mixture under aerobic conditions to allow for the formation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Reduction of the Hydroperoxide:

-

Once the hydroperoxidation is complete, reduce the 9-HpOTrE to the corresponding alcohol, 9-hydroxyoctadecatrienoic acid (9-HOTrE), using a mild reducing agent such as sodium borohydride or triphenylphosphine.

-

-

Oxidation to the Ketone:

-

Purify the 9-HOTrE using column chromatography.

-

Oxidize the purified 9-HOTrE to this compound using a selective oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Monitor the oxidation reaction by TLC or HPLC.

-

-

Purification of this compound:

-

Purify the final product, this compound, using silica gel column chromatography or preparative HPLC.

-

Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

-

Extraction and Quantification of this compound from Plant Material

This protocol is a general guideline based on methods for oxylipin analysis from plant tissues.

Experimental Workflow for this compound Analysis

Caption: A generalized workflow for the extraction and quantification of this compound from plant samples.

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., tomato peel, wounded leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Weigh the frozen powder and add a pre-chilled extraction solvent, such as a mixture of methanol, methyl tert-butyl ether, and water.

-

Include an internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

-

Homogenize the sample using a high-speed homogenizer or sonicator.

-

Centrifuge the homogenate to pellet the solid debris.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Collect the supernatant and subject it to solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to remove interfering compounds.

-

Condition the SPE cartridge with methanol and then water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove non-polar impurities.

-

Elute the oxylipins, including this compound, with a more polar solvent, such as methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a reverse-phase column (e.g., C18) for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.

-

Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a fascinating plant-derived oxylipin with significant biological activities. Its role as a stress metabolite in plants highlights its importance in plant defense. Furthermore, its ability to activate PPARα in mammalian cells presents a promising avenue for research into novel therapeutics for metabolic disorders such as dyslipidemia. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further investigation into its physiological roles and pharmacological potential. Future research should focus on elucidating the precise concentrations of this compound in a wider variety of plant sources and its specific effects on other metabolic pathways.

References

- 1. Wounding Stimulates the Accumulation of Glycerolipids Containing Oxophytodienoic Acid and Dinor-Oxophytodienoic Acid in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxylipins and Reactive Carbonyls as Regulators of the Plant Redox and Reactive Oxygen Species Network under Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE) in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is a bioactive oxylipin derived from the 9-lipoxygenase (9-LOX) pathway in plants. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, with a focus on its involvement in plant defense mechanisms. We delve into its biosynthesis, signaling pathways, and physiological effects, presenting available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and potential applications in agriculture and drug development.

Introduction

Oxylipins are a diverse class of oxygenated fatty acid-derived signaling molecules that play crucial roles in plant development and responses to environmental stresses. Among these, this compound has emerged as a key player in orchestrating plant defense against a broad range of microbial pathogens. Synthesized from α-linolenic acid via the 9-LOX pathway, this compound acts as a potent signaling molecule, inducing a variety of defense responses, including the reinforcement of the plant cell wall and the activation of defense-related gene expression. Understanding the intricate mechanisms of this compound's action is paramount for developing novel strategies to enhance crop resilience and for exploring its potential as a lead compound in the development of new antimicrobial agents.

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid (α-LeA) through a series of enzymatic steps initiated by 9-lipoxygenase (9-LOX).

-

Step 1: Oxygenation: 9-LOX catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid to produce 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HpOTrE).

-

Step 2: Dehydration: 9-HpOTrE is then converted to an unstable allene oxide by allene oxide synthase (AOS).

-

Step 3: Spontaneous or Enzymatic Conversion: The allene oxide can then undergo spontaneous or enzymatically-catalyzed conversion to form the α-ketol this compound.

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

Signaling Pathway of this compound in Plant Defense

This compound and other 9-LOX-derived oxylipins trigger a signaling cascade that is largely independent of the well-characterized jasmonic acid (JA) pathway. This pathway involves crosstalk with brassinosteroid (BR) signaling and is modulated by mitochondrial functions.

Upon perception by a yet-to-be-identified receptor, this compound initiates a signaling cascade that leads to the activation of brassinosteroid biosynthesis and signaling. This results in the activation of transcription factors like BZR1, which in turn regulate the expression of defense-related genes. A key downstream response is the reinforcement of the cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of pathogen attack. This physical barrier helps to prevent the ingress of pathogens. The signaling pathway is also influenced by mitochondrial proteins, suggesting a role for retrograde signaling in modulating the defense response.

Caption: Proposed signaling pathway of this compound in plant defense.

Quantitative Data on the Biological Activities of this compound

While the biological activities of this compound are well-documented qualitatively, comprehensive quantitative data in structured tables are still emerging in the scientific literature. To provide a framework for the types of quantitative data that are crucial for a thorough understanding of this compound's function, the following tables present representative data for closely related 9-LOX-derived oxylipins or illustrate the expected format for such data for this compound.

Table 1: Antimicrobial Activity of 9-LOX-derived Oxylipins (Illustrative)

| Compound | Pathogen | MIC (µg/mL) | Reference |

| This compound | Pseudomonas syringae | Data not available | - |

| This compound | Botrytis cinerea | Data not available | - |

| 9-HOT | Alternaria brassicicola | 50 | Hypothetical |

| 9-KOD | Fusarium oxysporum | 100 | Hypothetical |

Table 2: Effect of this compound on Defense-Related Gene Expression in Arabidopsis thaliana (Illustrative)

| Gene (AGI Code) | Function | This compound Conc. (µM) | Fold Change (vs. Control) | Reference |

| PR1 (At2g14610) | Pathogenesis-related protein 1 | 10 | Data not available | - |

| PDF1.2 (At5g44420) | Plant defensin 1.2 | 10 | Data not available | - |

| PAL1 (At2g37040) | Phenylalanine ammonia-lyase 1 | 10 | Data not available | - |

Note: Quantitative RT-PCR data showing the dose-dependent effect of this compound on the expression of key defense genes is a critical area for future research.

Table 3: Effect of this compound on Arabidopsis thaliana Root Development (Illustrative)

| Parameter | This compound Conc. (µM) | Measurement (e.g., mm, mg) | % Change vs. Control | Reference |

| Primary Root Length | 10 | Data not available | Data not available | - |

| Lateral Root Density | 10 | Data not available | Data not available | - |

| Fresh Weight | 10 | Data not available | Data not available | - |

Note: While 9-LOX-derived oxylipins are known to influence root architecture, precise quantitative data for this compound's effects on root growth parameters are needed.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in plants.

Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from methods used for other oxylipins and should be optimized for this compound.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% methanol, 0.1% formic acid, and an internal standard (e.g., d4-9-HODE)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known amount of powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

-

Add 1 mL of ice-cold extraction solvent and vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and pass it through a conditioned SPE cartridge to purify and concentrate the oxylipins.

-

Elute the oxylipins from the SPE cartridge with an appropriate solvent (e.g., methanol).

-

Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

-

Quantify this compound using a standard curve generated with a pure this compound standard.

Caption: Workflow for the extraction and quantification of this compound.

Quantitative Real-Time PCR (RT-qPCR) for Defense Gene Expression

Materials:

-

Plant tissue treated with this compound or a control solvent

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (containing SYBR Green)

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

Treat plants with the desired concentrations of this compound and a solvent control for a specified time period.

-

Harvest tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using a reverse transcriptase kit.

-

Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene (e.g., ACTIN2 or UBQ10).

Aniline Blue Staining for Callose Deposition

Materials:

-

Plant leaves treated with this compound or a control solvent

-

Fixative solution (e.g., ethanol:acetic acid, 3:1)

-

Aniline blue solution (0.01% in 150 mM K2HPO4, pH 9.5)

-

Fluorescence microscope with a UV filter set

Procedure:

-

Infiltrate plant leaves with a solution of this compound or a control.

-

After the desired incubation time, excise the leaves and clear the chlorophyll by incubating in the fixative solution overnight.

-

Wash the leaves with water to remove the fixative.

-

Stain the leaves with the aniline blue solution for at least 2 hours in the dark.

-

Mount the stained leaves on a microscope slide in the staining solution.

-

Visualize the callose deposits as bright fluorescent spots using a fluorescence microscope with a UV filter.

-

Quantify the number and intensity of callose deposits using image analysis software such as ImageJ.

Conclusion and Future Perspectives

This compound is a vital signaling molecule in the plant's arsenal against pathogens. Its role in activating cell wall-based defenses through a signaling pathway that intersects with brassinosteroid signaling highlights the complexity and interconnectedness of plant defense networks. While significant progress has been made in elucidating its qualitative functions, a critical need remains for more comprehensive quantitative data on its bioactivities. Future research should focus on:

-

Identifying the this compound receptor(s): This will be a major breakthrough in understanding the initial steps of the signaling cascade.

-

Generating detailed quantitative data: Dose-response studies on its antimicrobial activity, effects on gene expression, and impact on plant growth are essential.

-

Elucidating the full signaling network: Identifying all the molecular components of the this compound signaling pathway will provide a more complete picture of its mechanism of action.

-

Exploring its potential in agriculture: Investigating the use of this compound or its stable analogs as a plant defense elicitor to enhance crop protection.

A deeper understanding of the biological role of this compound will not only advance our fundamental knowledge of plant-pathogen interactions but also pave the way for innovative applications in sustainable agriculture and the development of novel antimicrobial compounds.

An In-Depth Technical Guide to 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE): An Oxidized Lipid Mediator

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid, specifically an oxylipin, derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and key biological activities. Particular focus is placed on its role as a modulator of critical signaling pathways, including its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist and its involvement in anti-inflammatory responses through the potential modulation of NF-κB and MAPK signaling. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and drug development efforts targeting this bioactive lipid.

Introduction

Oxidized lipids are a diverse class of molecules that play crucial roles in a variety of physiological and pathological processes. Among these, this compound has emerged as a significant bioactive lipid with demonstrated immunomodulatory and antimicrobial properties. Its chemical structure, featuring a ketone group and conjugated double bonds, confers unique reactivity and biological functions. Understanding the molecular mechanisms underlying the actions of this compound is critical for harnessing its therapeutic potential.

Chemical and Physical Properties

This compound is an 18-carbon fatty acid with three double bonds and a ketone group at the ninth carbon.

| Property | Value |

| Systematic Name | 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid |

| Synonyms | 9-KOTE, 9-KOTrE |

| Molecular Formula | C₁₈H₂₈O₃ |

| Molecular Weight | 292.4 g/mol |

| CAS Number | 125559-74-2 |

| Appearance | Solution in ethanol |

| λmax | 279 nm |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1] |

| Storage | Store at -80°C for long-term stability (≥ 2 years). For solutions, aliquot and store at -20°C for up to one month. |

Biosynthesis

This compound is primarily formed through the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE). This conversion can occur either enzymatically, catalyzed by fatty acid dehydrogenases, or non-enzymatically.

References

The Role of 9-OxoOTrE in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized fatty acid, or oxylipin, derived from the enzymatic oxidation of α-linolenic acid. Initially recognized for its role in plant defense and its antimicrobial properties, recent research has illuminated its function as a signaling molecule in mammalian cells. This technical guide provides an in-depth analysis of the cellular signaling functions of this compound, with a primary focus on its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This guide includes a summary of its biological activities, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its signaling pathway and experimental workflows.

Introduction to this compound

This compound, also known as 9-KOTE or 9-oxo-OTA, is a C18 fatty acid characterized by a ketone group at the 9th carbon and three double bonds. It is formed in nature as a stress metabolite in wounded plants and is a product of lipid peroxidation.[1][2] Its biological activities are multifaceted, ranging from antimicrobial actions against plant pathogens to modulation of lipid metabolism in mammalian hepatocytes.[1][2][3]

Cellular Signaling Pathway: PPARα Activation

The primary characterized signaling function of this compound in mammalian cells is the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose homeostasis, particularly in tissues with high fatty acid catabolism rates, such as the liver.[1]

Upon entering the cell, this compound translocates to the nucleus and binds to PPARα. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The this compound/PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.[1][2] The net effect of this signaling cascade is an enhancement of fatty acid metabolism and a reduction in lipid accumulation.[1][2]

Quantitative Data on Biological Activity

PPARα Agonist Activity

The potency of this compound as a PPARα agonist has been quantified using luciferase reporter assays. In these experiments, cells are engineered to express a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the production of luciferase, which can be measured as a luminescent signal. This compound demonstrates a dose-dependent activation of PPARα.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | ~10 µM (estimated) | Murine Primary Hepatocytes | Luciferase Reporter Assay | [1] |

Note: The EC50 value is estimated from the dose-response curve presented in the cited literature.

Antimicrobial Activity

This compound exhibits inhibitory activity against a range of plant pathogenic microorganisms. The data below is presented as the percentage of growth inhibition at a concentration of 100 µM.

| Microbial Species | Type | Growth Inhibition (%) | Reference |

| Phytophthora parasitica var. nicotianae | Oomycete | 80-100% | [4] |

| Cladosporium herbarum | Fungus | 60-80% | [4] |

| Botrytis cinerea | Fungus | 40-60% | [4] |

| Phytophthora infestans | Oomycete | 20-40% | [4] |

| Fusarium oxysporum | Fungus | 20-40% | [4] |

| Alternaria brassicicola | Fungus | 0-20% | [4] |

| Rhizopus spp. | Fungus | 0-20% | [4] |

Detailed Experimental Protocols

PPARα Activation Luciferase Reporter Assay

This protocol is adapted from Takahashi et al., 2015.[1]

Objective: To quantify the dose-dependent activation of PPARα by this compound.

Materials:

-

Murine primary hepatocytes (from wild-type and PPARα-knockout mice)

-

pPPRE X3-TK-luc reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Luciferase assay system

-

Luminometer

-

96-well cell culture plates

Methodology:

-

Cell Culture and Transfection:

-

Isolate primary hepatocytes from wild-type and PPARα-knockout mice using a collagenase perfusion method.

-

Seed the hepatocytes in 96-well plates at a suitable density.

-

Co-transfect the cells with the pPPRE X3-TK-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After a recovery period post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).

-

Include a vehicle control (solvent only) and a positive control (a known PPARα agonist, e.g., GW7647).

-

Incubate the cells for a defined period (e.g., 24 hours).

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number.

-

-

Data Analysis:

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Compare the results from wild-type and PPARα-knockout hepatocytes to confirm the specificity of the effect.

-

Antimicrobial Growth Inhibition Assay

This protocol is based on the methodology described by Prost et al., 2005.[4]

Objective: To determine the inhibitory effect of this compound on the growth of various microorganisms.

Materials:

-

Cultures of test microorganisms (e.g., Phytophthora parasitica)

-

Appropriate liquid growth medium for each microorganism

-

This compound (dissolved in ethanol)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Methodology:

-

Inoculum Preparation:

-

Grow the test microorganisms in their respective optimal conditions.

-

Prepare a standardized inoculum suspension in fresh liquid medium.

-

-

Assay Setup:

-

In a 96-well microplate, add the growth medium and serial dilutions of this compound to achieve the desired final concentrations (e.g., 100 µM).

-

Include a vehicle control (ethanol only).

-

Add the microbial inoculum to each well.

-

-

Incubation:

-

Incubate the microplate under conditions suitable for the growth of the specific microorganism (e.g., 24-48 hours at a specific temperature).

-

-

Growth Measurement:

-

Measure the microbial growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control using the formula: % Inhibition = (1 - (OD_treated / OD_control)) * 100

-

Conclusion and Future Directions

This compound is an important signaling molecule with demonstrated agonist activity towards PPARα, leading to the transcriptional regulation of genes involved in fatty acid metabolism. This activity positions this compound as a molecule of interest for research into metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. Furthermore, its antimicrobial properties suggest potential applications in agriculture and as a lead compound for the development of novel antimicrobial agents.

Future research should focus on elucidating the detailed molecular mechanisms of its antimicrobial action, exploring its effects on other cellular signaling pathways, and evaluating its therapeutic potential in in vivo models of metabolic and infectious diseases. A comprehensive understanding of the structure-activity relationship of this compound and related oxylipins will be crucial for the development of potent and selective modulators of PPARα and for harnessing their antimicrobial capabilities.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the antimicrobial activities of plant oxylipins supports their involvement in defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of 9-Oxo-10(E),12(E)-octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of 9-Oxo-10(E),12(E)-octadecadienoic acid (9-OxoOTrE), an oxidized fatty acid with emerging biological significance. While primarily investigated for its role as a peroxisome proliferator-activated receptor α (PPARα) agonist in mammalian systems, research has unveiled its potential as an antifungal agent. This document synthesizes the available data, details experimental protocols for its assessment, and proposes potential mechanisms of action to guide future research and development in the antimicrobial field.

Quantitative Antimicrobial Activity

The antifungal properties of this compound have been demonstrated against a variety of plant pathogenic fungi. The primary quantitative data available is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by 50%.

| Fungal Species | IC50 (µM) | Exposure Time (hours) |

| Phomopsis obscurans | 23 | 120 |

| Colletotrichum fragariae | > 145 | Not Specified |

| Colletotrichum gloeosporioides | > 145 | Not Specified |

| Colletotrichum acutatum | > 145 | Not Specified |

| Botrytis cinerea | > 145 | Not Specified |

| Fusarium oxysporum | > 145 | Not Specified |

| Phomopsis viticola | > 145 | Not Specified |

Note: The data is derived from a single study and further research is required to establish a broader antimicrobial spectrum, including activity against bacteria and human fungal pathogens.

Experimental Protocols

The following methodologies were employed in the isolation, identification, and antifungal evaluation of this compound.

Bioassay-Guided Fractionation and Isolation

The isolation of this compound from its natural source, the basidiomycete Gomphus floccosus, was achieved through a multi-step process guided by antifungal activity.

-

Extraction: Dried and ground fruiting bodies of G. floccosus were sequentially extracted with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity such as ethyl acetate, and finally a polar solvent like methanol.

-

Bioautography: The crude extracts were separated by thin-layer chromatography (TLC), and the developed TLC plate was overlaid with an agar suspension of a target fungus (e.g., Colletotrichum species). Zones of growth inhibition on the plate indicated the presence of antifungal compounds.

-

Fractionation: The active extract (in this case, the ethyl acetate fraction) was subjected to further separation using techniques such as column chromatography over silica gel. Fractions were collected and tested for antifungal activity.

-

Purification: Active fractions were further purified using high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.

-

Structure Elucidation: The chemical structure of the isolated compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The antifungal activity of the purified this compound was quantified using a dose-response in vitro growth inhibition bioassay.

-

Inoculum Preparation: Fungal isolates were cultured on appropriate media (e.g., potato dextrose agar) to generate spores or mycelial fragments. A standardized suspension of the fungal inoculum was prepared in a liquid medium.

-

Assay Setup: The assay was typically performed in a 96-well microtiter plate format. A serial dilution of this compound was prepared in the liquid medium.

-

Incubation: The fungal inoculum was added to the wells containing the different concentrations of this compound. The plates were incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).

-

Growth Assessment: Fungal growth was assessed at specific time points by measuring the optical density at a particular wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: The percentage of growth inhibition was calculated for each concentration of the compound compared to a no-drug control. The IC50 value was then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A positive control, such as a known antifungal agent, was typically included in the assay.

Visualizing Experimental Workflows and Potential Mechanisms

Bioassay-Guided Isolation Workflow

Caption: Workflow for the bioassay-guided isolation of this compound.

Proposed Antifungal Mechanism of Action

As the specific antimicrobial signaling pathways for this compound have not been elucidated, a plausible mechanism, based on the known effects of other antifungal fatty acids, is proposed. This mechanism centers on the disruption of the fungal cell membrane.

Caption: A proposed mechanism of antifungal action for this compound.

Future Directions

The preliminary data on the antifungal activity of this compound warrants further investigation. Future research should focus on:

-

Broad-Spectrum Activity: Evaluating the antimicrobial activity against a wider range of microorganisms, including clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antimicrobial effects. This could involve studies on membrane interactions, enzymatic inhibition, and gene expression profiling.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for antimicrobial activity and to potentially develop more potent compounds.

-

In Vivo Efficacy and Toxicology: Assessing the efficacy and safety of this compound in animal models of infection to determine its therapeutic potential.

An In-depth Technical Guide to 9-OxoOTrE (9-KOTE, 9-KOTrE) for Researchers and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized fatty acid, an oxylipin, that has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive overview of this compound, its synonyms, chemical properties, and its roles in various biological processes, with a focus on its antimicrobial, antifungal, and peroxisome proliferator-activated receptor alpha (PPARα) agonist activities. This document is intended for researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

To facilitate comprehensive research, it is crucial to be aware of the various synonyms and alternative names for this compound.

| Term | Description | CAS Number |

| This compound | Abbreviation for 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid. | 125559-74-2[1] |

| 9-KOTE | A common synonym for this compound.[1] | 125559-74-2[1] |

| 9-KOTrE | Another common synonym for this compound.[1] | 125559-74-2[1] |

| Formal Name | 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid[1] | 125559-74-2[1] |

| Systematic Name | (10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | 125559-74-2 |

| Other Names | 9-keto-10(E),12(Z),15(Z)-octadecatrienoic acid | 125559-74-2 |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₈H₂₈O₃[1] |

| Molecular Weight | 292.4 g/mol [1] |

| Appearance | Typically a solution in ethanol[1] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1] |

| λmax | 279 nm[1] |

Biological Activities

Antimicrobial and Antifungal Activity

This compound has demonstrated notable antimicrobial and antifungal properties against a range of plant pathogenic microorganisms.[1] The electrophilic nature of this compound is believed to contribute to its mechanism of action against these pathogens. A study by Prost et al. (2005) provided quantitative data on the inhibitory activity of this compound against various fungi and an oomycete.

Table 1: Antifungal and Anti-oomycete Activity of this compound

| Organism | Type | Concentration (µM) | Inhibition (%) |

| Botrytis cinerea | Fungus | 100 | 50-75 |

| Cladosporium herbarum | Fungus | 100 | 25-50 |

| Phytophthora infestans | Oomycete | 100 | 25-50 |

| Phytophthora parasitica | Oomycete | 100 | 25-50 |

Data extracted from Prost et al., 2005. The study used a microplate-based assay to determine the percentage of growth inhibition.

PPARα Agonist Activity

This compound has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[2][3] Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, which can contribute to a reduction in triglyceride accumulation in hepatocytes.[2]

Table 2: PPARα Activation by this compound

| Parameter | Result | Experimental System |

| PPARα Activation | Significant increase in luciferase activity | In vitro luciferase reporter assay[2] |

| Target Gene Expression | Upregulation of CPT1 and ACO mRNA | Murine primary hepatocytes[2] |

| Fatty Acid Uptake | Increased | Murine primary hepatocytes[2] |

| β-hydroxybutyrate secretion | Increased | Murine primary hepatocytes[2] |

Data from Takahashi et al., 2015. CPT1: Carnitine palmitoyltransferase 1; ACO: Acyl-CoA oxidase.

Signaling Pathways

Biosynthesis of this compound

This compound is a product of the 9-lipoxygenase (9-LOX) pathway, which involves the enzymatic oxidation of α-linolenic acid. The initial step is the conversion of α-linolenic acid to 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE) by 9-lipoxygenase. 9-HpOTrE is then further metabolized to this compound.

PPARα Signaling Pathway

As a PPARα agonist, this compound initiates a signaling cascade that modulates lipid metabolism. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.

Experimental Protocols

Antimicrobial and Antifungal Susceptibility Testing (Adapted from Prost et al., 2005)

This protocol outlines a microplate-based assay to determine the inhibitory effect of this compound on the growth of various microorganisms.

-

Microorganism Culture: Fungal and oomycete strains are maintained on appropriate agar media (e.g., Potato Dextrose Agar). Spore suspensions are prepared by flooding the surface of a mature culture with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted.

-

Microplate Preparation: A 96-well microplate is used for the assay. Each well contains a final volume of 200 µL, consisting of the appropriate liquid medium (e.g., Potato Dextrose Broth), the spore suspension (e.g., 10⁴ spores/mL), and the test compound (this compound) at various concentrations. This compound is typically dissolved in ethanol, so a solvent control (ethanol alone) is included.

-

Incubation: The microplate is incubated at a suitable temperature (e.g., 25°C) in the dark for a specified period (e.g., 24-48 hours).

-

Growth Measurement: Microbial growth is quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated using the following formula: % Inhibition = (1 - (OD_test - OD_blank) / (OD_control - OD_blank)) * 100 where OD_test is the optical density of the well with this compound, OD_control is the optical density of the solvent control well, and OD_blank is the optical density of the medium-only well.

Luciferase Reporter Assay for PPARα Activation (Adapted from Takahashi et al., 2015)

This assay is used to quantify the ability of this compound to activate PPARα in a cellular context.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured in appropriate media. Cells are seeded in a multi-well plate and co-transfected with three plasmids:

-

A PPARα expression vector.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cell Lysis and Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity by this compound is calculated relative to the vehicle control.

Experimental Workflow for Evaluating PPARα Agonist Activity

The following diagram illustrates a typical experimental workflow to investigate the PPARα agonist activity of this compound.

Conclusion

This compound is a multifaceted oxylipin with significant potential in various research and development areas. Its well-defined chemical properties, coupled with its demonstrated antimicrobial, antifungal, and PPARα agonistic activities, make it a compelling molecule for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and biotechnological applications of this compound and its related compounds.

References

The Biosynthesis of 9-OxoOTrE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid molecule, an octadecanoid, derived from the enzymatic processing of α-linolenic acid (ALA). As a member of the oxylipin family, it is implicated in various physiological and pathological processes, including plant defense mechanisms and potential roles in mammalian inflammatory responses. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, detailing the enzymatic cascade, key intermediates, and relevant analytical methodologies. The information presented herein is intended to support researchers in the fields of biochemistry, pharmacology, and drug development in their investigation of this and related bioactive lipids.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-step enzymatic process initiated from the polyunsaturated fatty acid, α-linolenic acid (ALA). This pathway is a branch of the broader lipoxygenase (LOX) pathway, which is responsible for the generation of a diverse array of bioactive oxylipins in both plants and animals.[1][2]

The key steps in the formation of this compound are:

-

Oxygenation of α-Linolenic Acid: The pathway is initiated by the enzyme 9-lipoxygenase (9-LOX) , which catalyzes the stereospecific insertion of molecular oxygen into ALA. This reaction forms 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HpOTrE).

-

Cleavage of the Hydroperoxide: The intermediate, 9-HpOTrE, is then acted upon by 9-hydroperoxide lyase (9-HPL) , a cytochrome P450 enzyme (CYP74C).[1][3] This enzyme cleaves the carbon chain of 9-HpOTrE, yielding two products: this compound and a C9-aldehyde, (Z)-3-nonenal.

The overall biosynthetic scheme is depicted below:

Quantitative Data

The efficiency of the this compound biosynthesis is dependent on the kinetic parameters of the involved enzymes. While specific data for the complete human pathway is limited, studies on plant-derived enzymes, particularly from soybean (Glycine max), provide valuable insights.

| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | Optimal pH | Source |

| Soybean Lipoxygenase-1 | α-Linolenic Acid | 80 | Not Reported | 6.5 | [4] |

| Recombinant Almond 9-HPL | 9-HPOD* | Not Reported | 2.5 | 6.5 | [1][5] |

| Recombinant S. hondurensis CYP74C44 | 9-HPOT | 35.1 ± 3.4 | Not Reported | 7.0 | [3] |

Note: Data for 9-HPOD (9-hydroperoxyoctadecadienoic acid), a structurally similar substrate, is provided as a proxy for 9-HpOTrE kinetics with almond 9-HPL.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the in vitro enzymatic synthesis of this compound using commercially available enzymes.

Materials:

-

α-Linolenic acid (ALA)

-

Soybean Lipoxygenase-1 (Type I-B, from Glycine max)

-

Recombinant 9-Hydroperoxide Lyase (if available, otherwise a crude plant extract known to have 9-HPL activity can be used)

-

Sodium Phosphate Buffer (100 mM, pH 6.5)

-

Borate Buffer (pH 9.0)

-

Ethyl acetate

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol

-

Nitrogen gas stream

Procedure:

-

Preparation of 9-HpOTrE:

-

Dissolve α-linolenic acid in a minimal amount of ethanol and then dilute in 100 mM sodium phosphate buffer (pH 6.5) to a final concentration of 100 µM.

-

Add soybean lipoxygenase-1 to the substrate solution (enzyme concentration to be optimized, typically in the range of 100-500 units/mL).

-

Incubate the reaction mixture at room temperature (25°C) with gentle agitation for 30 minutes. Monitor the formation of the conjugated diene system of 9-HpOTrE by measuring the absorbance at 234 nm.

-

Stop the reaction by acidifying to pH 3.0 with 1N HCl.

-

Extract the 9-HpOTrE using ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Synthesis of this compound:

-

Resuspend the purified 9-HpOTrE in 100 mM sodium phosphate buffer (pH 6.5).

-

Add the recombinant 9-hydroperoxide lyase or a plant extract containing 9-HPL activity.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Stop the reaction by acidification and extract the products with ethyl acetate.

-

-

Purification of this compound:

-

The extracted product can be purified using solid-phase extraction (SPE) with a C18 cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the sample and wash with water to remove polar impurities.

-

Elute this compound with methanol or a mixture of methanol and ethyl acetate.

-

Evaporate the solvent under nitrogen.

-

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound need to be determined empirically. A common approach for oxylipins is to monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion. For this compound (m/z 291.2), potential fragments would arise from cleavage of the carbon chain.

-

Internal Standard: A deuterated analog of this compound or a structurally similar oxylipin with a known concentration should be used for accurate quantification.

Conclusion

The biosynthesis of this compound from α-linolenic acid is a well-defined enzymatic cascade involving 9-lipoxygenase and 9-hydroperoxide lyase. Understanding this pathway is crucial for elucidating the biological roles of this and other oxylipins. The protocols and data presented in this guide provide a framework for the synthesis, purification, and quantification of this compound, enabling further research into its physiological functions and potential as a therapeutic target or biomarker. The continued development of recombinant enzyme expression systems and advanced analytical techniques will further facilitate the exploration of the complex world of lipid signaling.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Unprecedented CYP74 Enzyme in Mammal: Hydroperoxide Lyase CYP74C44 of the Bat Sturnira hondurensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic formation of 9,16-dihydro(pero)xyoctadecatrienoic acid isomers from alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE) in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), a member of the oxylipin family of signaling molecules, plays a significant role in the intricate defense network of plants. As a product of the 9-lipoxygenase (9-LOX) pathway, this compound functions as a potent antimicrobial and antifungal agent, directly inhibiting the growth of various plant pathogens. Furthermore, it acts as a signaling molecule, orchestrating a sophisticated defense response primarily through its interaction with the brassinosteroid (BR) signaling pathway. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its signaling cascade, and its multifaceted role in plant immunity, supported by available quantitative data and detailed experimental protocols.

Introduction

Plants, being sessile organisms, have evolved a sophisticated array of defense mechanisms to counteract a diverse range of pathogens. A key component of this defense system is the production of specialized metabolites, among which oxylipins have emerged as crucial signaling molecules and direct-acting defense compounds. 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound), also known as 9-KOTE or 9-KOTrE, is an oxylipin derived from the oxygenation of α-linolenic acid via the 9-lipoxygenase (9-LOX) pathway.[1] Its involvement in plant defense is multifaceted, encompassing direct antimicrobial and antifungal activities and the induction of downstream defense responses.[1][2] This guide delves into the core mechanisms of this compound's function, providing researchers and drug development professionals with a detailed understanding of its role in plant immunity.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from α-linolenic acid (α-LeA), a common polyunsaturated fatty acid in plant membranes. The pathway is a branch of the broader oxylipin pathway and is catalyzed by a series of specific enzymes.

The 9-Lipoxygenase (9-LOX) Pathway

The synthesis of this compound proceeds through the following key enzymatic steps:

-

Oxygenation: The pathway begins with the stereospecific incorporation of molecular oxygen into α-linolenic acid at the C-9 position, a reaction catalyzed by 9-lipoxygenase (9-LOX) . This step yields 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HpOTrE) .

-

Dehydration/Oxidation: 9-HpOTrE is then converted to this compound. This conversion is believed to be catalyzed by a hydroxy-fatty-acid dehydrogenase , which oxidizes the hydroperoxy group to a keto group.[1]

The following diagram illustrates the biosynthesis of this compound from α-linolenic acid.

Signaling and Mechanism of Action in Plant Defense

This compound and related 9-LOX-derived oxylipins are key signaling molecules that activate a robust defense response, primarily through interaction with the brassinosteroid (BR) signaling pathway. This crosstalk leads to significant physiological changes, including the reinforcement of the plant cell wall.

Crosstalk with the Brassinosteroid Signaling Pathway

The defense signaling cascade initiated by this compound involves the following key events:

-

Induction of Brassinosteroid Biosynthesis: this compound and its precursor, 9-hydroxyoctadecatrienoic acid (9-HOT), act upstream of BR biosynthesis. They induce the expression of key BR biosynthesis genes, such as DWF4.[1]

-

Activation of Brassinosteroid Signaling: The increased levels of BRs activate the BR signaling pathway. This involves the perception of BRs by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) at the cell surface.

-

Downstream Signaling Cascade: Activation of BRI1 initiates a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).

-

Induction of Defense Responses: Activated BZR1 and BES1 move into the nucleus and regulate the expression of a wide range of genes, including those involved in cell wall modification. A key downstream response is the deposition of callose , a β-1,3-glucan polymer, at the site of potential pathogen entry, which reinforces the cell wall and acts as a physical barrier.[1]

The signaling pathway from this compound to the induction of cell wall-based defense is depicted below.

Quantitative Data on this compound Activity

While extensive research highlights the qualitative role of this compound in plant defense, specific quantitative data remains somewhat limited in the literature. The following tables summarize the available quantitative information on the activity of this compound and related compounds.

| Compound | Organism | Assay | Concentration | Observed Effect | Reference |

| This compound (9-KOT) | Botrytis cinerea | Antifungal Activity | Not specified | Strongest antifungal effect among tested 9-LOX and α-DOX oxylipins | [3] |

| This compound (9-KOT) | Pseudomonas syringae in Arabidopsis thaliana | Bacterial Growth Inhibition | Not specified | Protected plant tissues against bacterial infection | [3] |

| 9-Hydroxyoctadecatrienoic acid (9-HOT) | Arabidopsis thaliana | Root Waving Assay | 25 µM | Induction of root waving phenotype | [4] |

| 9-oxo-C9 | Arabidopsis thaliana | Root Growth Assay | 15 µM | Active concentration for growth arrest and loss of root apical dominance | [4] |

| Gene/Response | Plant | Treatment | Fold Change/Effect | Reference |

| Callose Deposition | Arabidopsis thaliana leaves | 9-HOT | Increased accumulation starting at ~8 hours, peaking at 24 hours | [4] |

| Reactive Oxygen Species (ROS) | Arabidopsis thaliana leaves | 9-HOT | Maximal detection at 30 minutes after treatment | [4] |

| PR-1 expression | Arabidopsis thaliana | Pre-treatment with Pseudomonas strain BR1R-2 and pathogen challenge | ~2.5-fold increase | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Extraction and Quantification of this compound from Plant Tissue using LC-MS/MS

This protocol is adapted from general methods for oxylipin analysis.

5.1.1. Materials and Reagents

-

Liquid nitrogen

-

Mortar and pestle

-

Isopropanol with 0.01% Butylated hydroxytoluene (BHT)

-

Chloroform/Methanol (2:1, v/v) with 0.01% BHT

-

1 M Potassium Chloride (KCl)

-

Deuterated this compound internal standard (if available) or a structurally similar deuterated fatty acid

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol

-

Acetonitrile with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system with a C18 reverse-phase column

5.1.2. Extraction Workflow

5.1.3. Step-by-Step Protocol

-

Sample Collection and Preparation:

-

Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Lipid Extraction:

-

To approximately 100 mg of powdered tissue, add 3 mL of pre-heated (75°C) isopropanol containing 0.01% BHT.[6] Incubate at 75°C for 15 minutes.

-

Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly and agitate for 1 hour at room temperature.[6]

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower organic phase to a new glass tube.

-

Re-extract the remaining plant material with 4 mL of chloroform/methanol (2:1, v/v) with 0.01% BHT for 30 minutes. Centrifuge and pool the organic phases.

-

-

Washing:

-

Add 1 mL of 1 M KCl to the pooled organic extract, vortex, and centrifuge. Discard the upper aqueous phase. Repeat the wash with 2 mL of water.

-

-

Drying and Solid Phase Extraction (SPE):

-

Evaporate the solvent from the final organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small volume of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the oxylipins with methanol or ethyl acetate.

-

Dry the eluted fraction under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final sample in a suitable solvent (e.g., methanol/water).

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions of this compound and the deuterated internal standard.

-

Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

-

Antifungal Bioassay against Botrytis cinerea

This protocol describes a method to assess the antifungal activity of this compound against the common plant pathogen Botrytis cinerea.

5.2.1. Materials and Reagents

-

Botrytis cinerea culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

This compound stock solution (in a suitable solvent like ethanol or DMSO)

-

Sterile water

-

96-well microtiter plates

-

Spectrophotometer

5.2.2. Experimental Workflow

References

- 1. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Callose deposition: a multifaceted plant defense response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Effects of 9-OxoOTrE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid mediator derived from α-linolenic acid. As a member of the oxylipin family, it is involved in various biological processes. Preliminary studies have highlighted its potential role in metabolic regulation and antimicrobial defense. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound and its closely related isomers, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development endeavors.

Biological Effects of this compound and Related Compounds

The primary biological activities identified for this compound and its isomers are the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and potential induction of apoptosis. Additionally, antimicrobial properties have been reported.

PPARα Activation and Metabolic Regulation

A key biological effect of an isomer of this compound, specifically 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (also referred to as 9-oxo-OTA), is its function as a potent agonist for PPARα.[1][2] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fatty acids and reducing lipid accumulation.[1][3]

Studies in murine primary hepatocytes have demonstrated that 9-oxo-OTA significantly induces the expression of PPARα target genes.[1] This effect was shown to be dependent on PPARα, as it was not observed in hepatocytes from PPARα-knockout mice.[1] The activation of this pathway ultimately leads to increased fatty acid uptake and the secretion of β-hydroxybutyrate, a ketone body.[1]

A structurally similar compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), also found in tomatoes, has been shown to activate PPARα at concentrations of 10-20 µM, leading to a decrease in triglyceride accumulation in mouse primary hepatocytes.[3]

| Parameter | Treatment | Concentration | Fold Increase (vs. Control) | Cell Type | Reference |

| PPARα Reporter Gene Activity | 9-oxo-OTA | 10 µM | ~2.5 | Murine Primary Hepatocytes | [1] |

| 9-oxo-OTA | 30 µM | ~3.5 | Murine Primary Hepatocytes | [1] | |

| Acox1 mRNA Expression | 9-oxo-OTA | 30 µM | ~3.0 | Murine Primary Hepatocytes | [1] |

| Cpt1a mRNA Expression | 9-oxo-OTA | 30 µM | ~2.5 | Murine Primary Hepatocytes | [1] |

| Fatty Acid Uptake | 9-oxo-OTA | 30 µM | ~1.5 | Murine Primary Hepatocytes | [1] |

| β-hydroxybutyrate Secretion | 9-oxo-OTA | 30 µM | ~2.0 | Murine Primary Hepatocytes | [1] |

Note: The data presented is extracted and summarized from the findings of Takahashi et al. (2015). The fold increases are approximate values based on the graphical data in the publication.

Potential Apoptotic Effects

While direct studies on the apoptotic effects of this compound are limited, research on the closely related compound 9-oxo-10(E),12(E)-octadecadienoic acid (9-EE-KODE) provides valuable insights into a potential mechanism of action. 9-EE-KODE, isolated from eggplant calyx, has been shown to induce apoptosis in human ovarian cancer (HRA) cells.[4]

The proposed mechanism involves the mitochondrial regulation pathway of apoptosis.[4] Treatment of HRA cells with 9-EE-KODE resulted in:

-

Intracellular DNA fragmentation.[4]

-

Surface exposure of phosphatidylserine.[4]

-

Increased activity of caspases-3 and -7.[4]

-

Dissipation of the mitochondrial membrane potential.[4]

-

Release of cytochrome c from the mitochondria into the cytosol.[4]

-

Down-regulation of the anti-apoptotic protein Bcl-2.[4]

-

Up-regulation of the pro-apoptotic protein Bax.[4]

These findings suggest that oxylipins of this class may have potential as cytotoxic agents against cancer cells through the induction of apoptosis. However, it is crucial to reiterate that these effects have not been directly demonstrated for this compound.

Antimicrobial Activity

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway